molecular formula C9H15BrN4O B13540902 4-Bromo-1-(2-morpholinoethyl)-1h-pyrazol-3-amine

4-Bromo-1-(2-morpholinoethyl)-1h-pyrazol-3-amine

Cat. No.: B13540902
M. Wt: 275.15 g/mol
InChI Key: COFNQKRPTPGCQG-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-morpholinoethyl)-1h-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 4th position, a morpholinoethyl group at the 1st position, and an amine group at the 3rd position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-morpholinoethyl)-1h-pyrazol-3-amine typically involves the reaction of 4-bromo-1-fluoro-nitrobenzene with 4-(2-aminoethyl)morpholine. This reaction proceeds through an aromatic nucleophilic substitution mechanism, resulting in the formation of the desired compound . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-morpholinoethyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-morpholinoethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(2-morpholinoethyl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom, morpholinoethyl group, and amine group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H15BrN4O

Molecular Weight

275.15 g/mol

IUPAC Name

4-bromo-1-(2-morpholin-4-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C9H15BrN4O/c10-8-7-14(12-9(8)11)2-1-13-3-5-15-6-4-13/h7H,1-6H2,(H2,11,12)

InChI Key

COFNQKRPTPGCQG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=C(C(=N2)N)Br

Origin of Product

United States

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